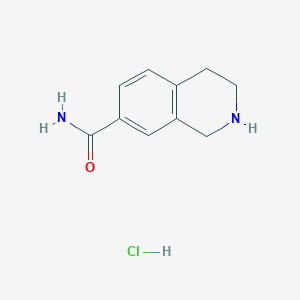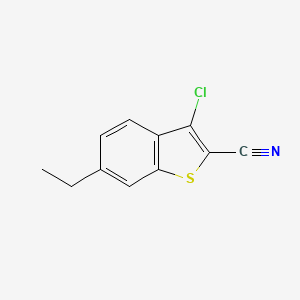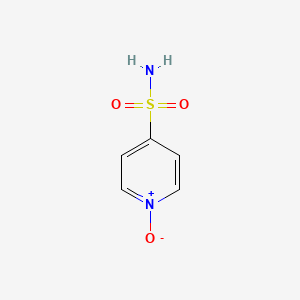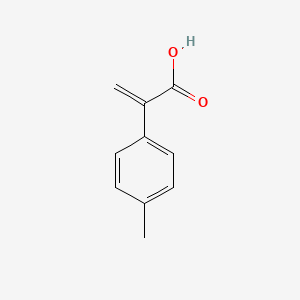
2-(4-Methylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)prop-2-enoic acid, also known as 4-methylcinnamic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Knoevenagel condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methylcinnamaldehyde, followed by oxidation. This method is preferred due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, yielding 2-(4-methylphenyl)propanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methylbenzoic acid
Reduction: 2-(4-Methylphenyl)propanoic acid
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is used in the production of fragrances, flavors, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The pathways involved often include the modulation of biochemical processes related to inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound, differing by the absence of the methyl group on the phenyl ring.
4-Methylbenzoic Acid: An oxidation product of 2-(4-Methylphenyl)prop-2-enoic acid.
2-(4-Methylphenyl)propanoic Acid: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the para position enhances its reactivity in certain chemical reactions and influences its biological activity compared to its unsubstituted counterpart, cinnamic acid.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
SPMMMKHRSINRIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


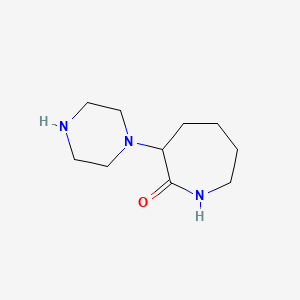

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)


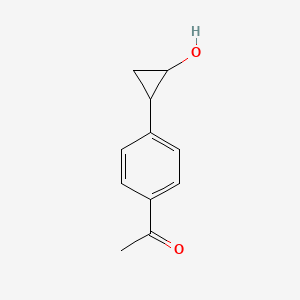

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
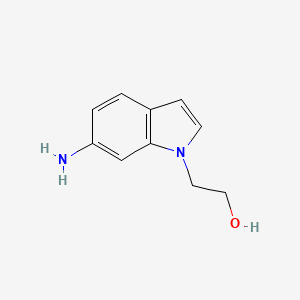
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
